molecular formula C20H14BrN3O3S B3473246 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B3473246
M. Wt: 456.3 g/mol
InChI Key: ICOGZQXHQUBPGU-UHFFFAOYSA-N
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Description

The compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (hereafter referred to as the target compound) is a heterocyclic propanamide derivative with a molecular formula of C₂₀H₁₄BrN₃O₃S and a molecular weight of 456.314 g/mol . Its structure features:

  • A 4-(4-bromophenyl)-1,3-thiazol-2-yl moiety, contributing aromaticity and halogen-mediated interactions.
  • The compound is cataloged under ChemSpider ID 2709148 and MDL MFCD02348360, and is marketed by Sigma-Aldrich as a research chemical .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3S/c21-13-7-5-12(6-8-13)16-11-28-20(22-16)23-17(25)9-10-24-18(26)14-3-1-2-4-15(14)19(24)27/h1-8,11H,9-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOGZQXHQUBPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the thiazole ring and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C25H20BrN3O3S2C_{25}H_{20}BrN_{3}O_{3}S_{2}, and it features a complex structure that includes thiazole and isoindole moieties. The presence of the bromophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Anticancer Activity

One of the prominent applications of this compound is in cancer research. Studies have indicated that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential lead compound for developing new anticancer agents .

TRPA1 Modulation

The compound has been studied as a modulator of the transient receptor potential ankyrin 1 (TRPA1) channel. This ion channel is implicated in pain perception and inflammatory responses. Compounds that can effectively modulate TRPA1 activity may provide therapeutic avenues for pain management and treatment of inflammatory diseases .

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activity against various pathogens. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related thiazole compound showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that further exploration of compounds like this compound could yield potent anticancer agents .

Case Study 2: TRPA1 Channel Studies

In another research effort focusing on TRPA1 modulation, compounds similar to the target compound were assessed for their ability to reduce pain responses in animal models. The findings indicated that these compounds could effectively inhibit TRPA1-mediated nociception, supporting their potential use in pain relief therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain receptors, while the thiazolyl and dioxo-isoindolyl moieties contribute to its biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with five analogs based on molecular weight, substituents, and heterocyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₂₀H₁₄BrN₃O₃S 456.314 Bromophenyl, thiazole, isoindole dione
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O ~423.47 Indole, fluoro-biphenyl, flexible ethyl linker
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide C₂₆H₂₀ClF₃N₃O₅S 594.97 Chlorobenzoyl, sulfonamide, trifluoromethoxy group
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C₂₆H₁₈ClN₅O₂S₃ 548.1 Benzothiazole, chlorophenyl, thiazolo-triazole, sulfanyl linker
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C₁₈H₂₂BrN₅OS 440.37 Bromophenyl, triazole, cyclohexyl-methyl, thioacetamide

Substituent and Functional Group Analysis

Halogenated Aryl Groups
  • The target compound’s 4-bromophenyl group contrasts with 4-chlorophenyl () and 2-fluoro-biphenyl (). Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions compared to chlorine or fluorine .
Heterocyclic Systems
  • Thiazole vs. Triazole vs. Indole :
    • The target’s thiazole ring offers moderate hydrogen-bonding capacity and π-π stacking.
    • Triazole () enhances metabolic resistance due to aromatic stability, while indole () enables cation-π interactions in biological targets .
  • Isoindole Dione vs. Sulfonamide :
    • The isoindole dione in the target compound provides two ketone groups for hydrogen bonding, contrasting with the sulfonamide in , which is a stronger hydrogen-bond acceptor .
Linker Flexibility

    Biological Activity

    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activity, mechanisms of action, and relevant case studies.

    • Molecular Formula : C19H12BrN3O3S
    • Molecular Weight : 493.24 g/mol
    • CAS Number : 459152-89-7

    Biological Activity Overview

    The compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Its structure suggests potential interactions with multiple biological targets, leading to diverse pharmacological effects.

    1. Anticancer Activity

    Research indicates that this compound may inhibit cancer cell proliferation through several mechanisms:

    • Inhibition of Kinases : The compound has been shown to inhibit MEK1/2 kinases, leading to decreased proliferation in leukemia cell lines such as MV4-11 and MOLM13. The half-maximal inhibitory concentration (IC50) values were approximately 0.3 µM and 1.2 µM respectively .

    2. Neuropharmacological Effects

    Studies on related thiazole derivatives suggest potential neuroprotective effects. These compounds have been observed to exhibit activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

    The mechanisms through which this compound exerts its biological effects include:

    • Cell Cycle Arrest : The inhibition of MEK pathways leads to G0/G1 phase arrest in cancer cells.
    • Apoptosis Induction : Activation of apoptotic pathways has been noted in treated cells, contributing to reduced tumor growth.

    Case Studies

    Several studies have examined the biological activity of compounds similar to this compound:

    Study 1: In Vivo Efficacy

    A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition in mice bearing BRAF mutant tumors. Effective doses were reported at 10 mg/kg via oral administration .

    Study 2: Structure–Activity Relationship

    Research on related thiazole compounds highlighted a structure–activity relationship that emphasizes the importance of specific substitutions at the thiazole ring for enhancing anticancer activity .

    Comparative Biological Activity Table

    Compound NameActivity TypeIC50 (µM)Targeted Cells
    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo...Anticancer0.3 (MV4-11)Acute biphenotypic leukemia
    Similar Thiazole DerivativeAChE InhibitionNot specifiedNeurodegenerative models

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
    Reactant of Route 2
    Reactant of Route 2
    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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